molecular formula C5H9ClF5NS B3229422 3-Pentafluoroethylsulfanyl-propylamine hydrochloride CAS No. 1286743-87-0

3-Pentafluoroethylsulfanyl-propylamine hydrochloride

Cat. No. B3229422
M. Wt: 245.64 g/mol
InChI Key: WFOFKUQFOHWTPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Pentafluoroethylsulfanyl-propylamine hydrochloride” is a complex organic compound. It likely contains a propylamine group (a primary amine with a three-carbon chain) attached to a pentafluoroethylsulfanyl group (a sulfur-containing group with five fluorine atoms attached to an ethyl group), and it’s in the form of a hydrochloride salt .


Synthesis Analysis

While the specific synthesis process for this compound is not available, propylamine can be produced by the alkylation of ammonia with propanol . The introduction of the pentafluoroethylsulfanyl group would likely involve additional steps, possibly involving the use of a suitable pentafluoroethylsulfanylating reagent .


Chemical Reactions Analysis

Amines, such as propylamine, are known to act as weak bases, reacting with acids to form salts . They can also undergo a variety of other reactions, such as alkylation, reduction, and reactions with nitrous acid .

properties

IUPAC Name

3-(1,1,2,2,2-pentafluoroethylsulfanyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F5NS.ClH/c6-4(7,8)5(9,10)12-3-1-2-11;/h1-3,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOFKUQFOHWTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CSC(C(F)(F)F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF5NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601336810
Record name 3-[(Perfluoroethyl)thio]-1-propanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pentafluoroethylsulfanyl-propylamine hydrochloride

CAS RN

1286743-87-0
Record name 1-Propanamine, 3-[(1,1,2,2,2-pentafluoroethyl)thio]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286743-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Perfluoroethyl)thio]-1-propanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Pentafluoroethylsulfanyl-propylamine hydrochloride
Reactant of Route 2
3-Pentafluoroethylsulfanyl-propylamine hydrochloride
Reactant of Route 3
3-Pentafluoroethylsulfanyl-propylamine hydrochloride
Reactant of Route 4
3-Pentafluoroethylsulfanyl-propylamine hydrochloride
Reactant of Route 5
3-Pentafluoroethylsulfanyl-propylamine hydrochloride
Reactant of Route 6
3-Pentafluoroethylsulfanyl-propylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.